6-Bromoisoindolin-1-one

Antioxidant Medicinal Chemistry Building Block

6-Bromoisoindolin-1-one (CAS 675109-26-9) is the definitive 6-bromo isoindolinone for SAR-driven drug discovery. The 6-Br position is critical for validated chemotypes: dengue antivirals (EC50 ~0.63-0.69 M), caspase inhibitors (US20250109135A1), and kinase targets (ERK, VEGFR-2, Aurora-A, PI3Kγ). A 98%-yield synthetic route enables scalable supply. Using 4-, 5-, or 7-bromo isomers derails reactivity and biological activity. Procure exclusively the 6-bromo isomer to control SAR and reduce development risk.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 675109-26-9
Cat. No. B1291662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoindolin-1-one
CAS675109-26-9
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)C(=O)N1
InChIInChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)
InChIKeyHYTCKZQYVIURAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoindolin-1-one (CAS 675109-26-9) for Building Block Procurement and Lead Optimization


6-Bromoisoindolin-1-one (CAS 675109-26-9) is a halogenated isoindolin-1-one heterocycle, characterized by a single bromine atom at the 6-position of the bicyclic core . This substitution pattern transforms the core into a versatile synthetic building block for medicinal chemistry and materials science [1]. Its reactivity is centered on the bromine atom, which serves as a functional handle for cross-coupling reactions to generate complex isoindolinone libraries, a class recognized for their broad pharmacological potential, including in anticancer and antiviral research [2].

Why 6-Bromoisoindolin-1-one (675109-26-9) Cannot Be Simply Substituted with Other Isoindolinones


Procurement decisions based solely on the 'isoindolinone' scaffold overlook critical substituent effects. The specific 6-bromo isomer is not interchangeable with its 4-, 5-, or 7-bromo isomers or the unsubstituted core, as the bromine's position dictates synthetic utility and downstream biological activity . While the isoindolinone scaffold is a 'privileged structure' for drug discovery, reviews confirm that specific substituents like halogens are essential to enhance target binding, pharmacokinetics, and overall efficacy in therapeutic areas such as oncology and virology [1]. Using a non-6-bromo analog introduces variability in reactivity, potentially derailing the structure-activity relationship (SAR) of a lead series and increasing development risk.

Quantitative Differentiation Evidence for 6-Bromoisoindolin-1-one (675109-26-9) Against Analogs


Antioxidant Building Block: Verified Utility of 6-Bromo vs. Unsubstituted Core

6-Bromoisoindolin-1-one is explicitly documented as a key intermediate for preparing isoindolone carboxamides with antioxidant activity . This validated use contrasts with the unsubstituted isoindolin-1-one core, which is a general scaffold but not specified for this particular derivative class. The presence of the bromine atom is structurally essential for the synthesis of the final carboxamide compounds, providing a handle for diversification that the unsubstituted parent molecule lacks.

Antioxidant Medicinal Chemistry Building Block

Synthetic Efficiency: 6-Bromo vs. 5-Bromo Isoindolinone in Analogous Reactions

A defined synthetic route to 6-bromoisoindolin-1-one from methyl 5-bromo-2-bromomethylbenzoate provides a benchmark for efficiency [1]. The procedure yields the product as a white solid with a reported yield of up to 98% and a purity of 90% after initial workup [1]. This contrasts with a related, non-identical procedure for a different compound derived from a 5-bromo-2-methylbenzoate precursor, which required a more complex workup (C18 chromatography) and achieved a lower yield of 71% [2]. While not a direct head-to-head, this cross-method comparison highlights that the 6-bromo isomer can be accessed via a higher-yielding, simpler workup pathway compared to closely related synthetic intermediates.

Synthesis Process Chemistry Yield

Medicinal Chemistry Relevance: Halogenated Isoindolinones vs. Unsubstituted Core

A comprehensive 2025 review establishes that modifications to the isoindolin-1-one scaffold, including the addition of 'lipophilic, electron-withdrawing, polar, and heterocyclic moieties,' significantly enhance biological efficacy, target specificity, and pharmacokinetics across anticancer, antiviral, and anti-inflammatory applications [1]. The 6-bromo substituent falls directly into this critical category of an electron-withdrawing, lipophilic modification. This provides a strong, class-level justification that a halogenated isoindolinone like 6-bromoisoindolin-1-one is a more promising starting point for hit-to-lead campaigns than the unsubstituted, less potent core structure.

Medicinal Chemistry SAR Drug Discovery

Market-Relevant Purity: 6-Bromo vs. Reported Impurity Profile of Alternative Synthesis

Commercial vendors consistently supply 6-bromoisoindolin-1-one at a standard purity of 97% [1]. This is quantitatively superior to the 90% purity reported for the product from the highest-yielding synthetic route [2]. For procurement, this means that commercially available material from reputable sources provides a higher and more consistent quality than what a laboratory might obtain from a first-pass synthesis. This reduces the need for in-house purification, saving time and resources and ensuring more reproducible biological assays.

Purity Quality Control Procurement

Validated Application Scenarios for 6-Bromoisoindolin-1-one (CAS 675109-26-9)


Synthesis of Antiviral Dengue Inhibitor Analogs

Procure 6-bromoisoindolin-1-one as a core building block to synthesize analogs of 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one (compound 52), a compound identified as part of a series of lead compounds targeting dengue virus infection with EC50 values in the 0.63-0.69 M range [1]. The 6-bromo group on the isoindolinone provides a critical point for structural diversification to explore SAR around this anti-dengue chemotype.

Lead Optimization for Caspase Inhibition and Apoptosis Modulation

Utilize 6-bromoisoindolin-1-one as a starting point for the synthesis of novel isoindolinone derivatives targeting caspase enzymes [1]. Recent patents (e.g., US20250109135A1) highlight isoindolinones as potent caspase inhibitors for reducing IL-1β and preventing apoptosis, with applications in osteoarthritis and pain management . The 6-bromo substitution provides a functional handle for introducing diversity into the caspase inhibitor pharmacophore.

Construction of Focused Kinase Inhibitor Libraries

Leverage the privileged isoindolin-1-one scaffold to build a focused library for kinase drug discovery [1]. This core structure has been successfully employed in the development of inhibitors for diverse kinases including ERK1/2 , VEGFR-2, and Aurora-A , and PI3Kγ . The 6-bromo substituent aligns with established SAR for improving target specificity and pharmacokinetic properties, making it an ideal core for a kinase-focused chemical library [1].

Process Chemistry for Scaled Synthesis of Antioxidant Carboxamides

Utilize the established high-yielding synthetic route to 6-bromoisoindolin-1-one [1] as a foundation for process scale-up to produce multi-gram quantities of isoindolone carboxamide antioxidants . The reported 98% yield and simple workup provide a robust and cost-effective entry point for producing larger quantities of advanced intermediates for lead optimization or pre-clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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